(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934668
InChI: InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3
SMILES:
Molecular Formula: C5H6BrN3O3
Molecular Weight: 236.02 g/mol

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol

CAS No.:

Cat. No.: VC15934668

Molecular Formula: C5H6BrN3O3

Molecular Weight: 236.02 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol -

Specification

Molecular Formula C5H6BrN3O3
Molecular Weight 236.02 g/mol
IUPAC Name (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol
Standard InChI InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3
Standard InChI Key OLLUEYDLBHWCGM-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(N=C1[N+](=O)[O-])Br)CO

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol , reflects its substitution pattern on the imidazole ring. The canonical SMILES notation CN1C(=C(N=C1[N+](=O)[O-])Br)CO\text{CN1C(=C(N=C1[N+](=O)[O-])Br)CO} highlights the positions of functional groups. X-ray crystallography of analogous nitroimidazoles reveals dihedral angles between the imidazole and aromatic rings (e.g., 58.13° in a related structure ), suggesting potential steric effects influencing reactivity.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC5H6BrN3O3\text{C}_5\text{H}_6\text{BrN}_3\text{O}_3
Molecular Weight236.02 g/mol
CAS Number1092554-28-3
Melting PointNot reported
SolubilityLikely polar solvents

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogous nitroimidazoles exhibit characteristic 1H^1\text{H}-NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and nitro groups (δ 8.0–8.5 ppm) . The bromo substituent’s electronegativity likely deshields adjacent protons, shifting signals upfield.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of the imidazole core:

  • Nitration: Introduction of the nitro group at position 2 using mixed acids or alkyl nitrates .

  • Bromination: Electrophilic substitution at position 4 with brominating agents like Br2\text{Br}_2 or NBS\text{NBS}.

  • Hydroxymethylation: Mitsunobu reaction or reduction of ester intermediates to install the methanol group at position 5 .

A reported pathway for similar compounds involves refluxing intermediates in glacial acetic acid, followed by recrystallization from ethanol-dioxane mixtures . Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C65–75%
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 50°C80%
MitsunobuDIAD, PPh3\text{PPh}_3, THF60%

Purification Challenges

The nitro and bromo groups’ electron-withdrawing effects increase the compound’s polarity, complicating chromatographic separation. Recrystallization from ethanol-dioxane (1:1 v/v) is effective for obtaining X-ray-quality crystals .

Biological Activities and Mechanisms

Mutagenicity Considerations

Applications in Materials Science

The imidazole ring’s π-conjugation and the nitro group’s electron-deficient nature make this compound a candidate for:

  • Coordination polymers: Bromo and nitro groups act as ligands for transition metals .

  • Energetic materials: Nitroimidazole derivatives are explored as high-energy-density compounds due to their exothermic decomposition.

HazardPrecautionary Measures
Skin contactWash with soap/water; use nitrile gloves
InhalationUse fume hoods; monitor airborne concentrations
StorageTightly sealed in cool, ventilated areas

Environmental Impact

No ecotoxicity data are available, but brominated compounds generally require careful disposal via approved waste facilities .

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., Bi(OTf)3_3) to improve bromination regioselectivity.

  • Biological Screening: Evaluate efficacy against ESKAPE pathogens and Mycobacterium strains.

  • Materials Applications: Investigate dielectric properties for capacitor applications.

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